molecular formula C8H4N2OS B1610569 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile CAS No. 63873-60-9

4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile

Cat. No. B1610569
CAS RN: 63873-60-9
M. Wt: 176.2 g/mol
InChI Key: QROBHKWUYLHWHA-UHFFFAOYSA-N
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Description

4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . This compound can be useful for the preparation of protein kinase inhibitors .


Synthesis Analysis

The synthesis of 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile involves several steps. A process for its preparation is provided in a patent . More detailed synthesis analysis could not be found in the search results.


Molecular Structure Analysis

The molecular structure of 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile has a molecular formula of C8H4N2OS and an average mass of 176.195 Da . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Hydroxythieno[2,3-b]pyridine-5-carbonitriles can be synthesized from 2-aminothiophene-3-carboxylate esters, offering a route to various kinase inhibitors (Tumey et al., 2008).
  • They are key intermediates in synthesizing environmentally benign corrosion inhibitors, as demonstrated in the context of steel protection in acidic environments (Ansari et al., 2017).
  • These compounds have been investigated for their potential use as inhibitors of SARS CoV-2 RdRp, highlighting their relevance in antiviral research (Venkateshan et al., 2020).

Medical and Biological Applications

  • 4-Hydroxythieno[2,3-b]pyridine-5-carbonitriles have shown promise in microbiological applications, particularly in exhibiting bacteriostatic and antituberculosis activity (Miszke et al., 2008).
  • They serve as substrates in the synthesis of novel cyanopyridine derivatives, which have been evaluated for their antimicrobial properties against various bacteria (Bogdanowicz et al., 2013).

properties

IUPAC Name

4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-3-5-4-10-8-6(7(5)11)1-2-12-8/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROBHKWUYLHWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495109
Record name 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile

CAS RN

63873-60-9
Record name 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AMR Bernardino, LC da Silva Pinheiro… - Bioorganic & medicinal …, 2006 - Elsevier
In this work, we performed the design, synthesis, and the structure–activity relationship studies of 13 new derivatives of thieno[2,3-b]pyridine. These derivatives were prepared in high …
Number of citations: 128 www.sciencedirect.com
LCS Pinheiro, JC Borges, CD Oliveira, VF Ferreira… - Arkivoc, 2008 - academia.edu
Recently 1-hydroxyacridone derivatives were described as a new class of non-nucleoside inhibitors of Herpes Simplex Virus-1 (HSV-1), the agent of the most common human diseases. …
Number of citations: 25 www.academia.edu
B Leal, IF Afonso, CR Rodrigues, PA Abreu… - Bioorganic & medicinal …, 2008 - Elsevier
Antibacterial resistance is a complex problem that contributes to health and economic losses worldwide. The Staphylococcus epidermidis is an important nosocomial pathogen that …
Number of citations: 71 www.sciencedirect.com
LF Pedrosa, WP de Macedo, ACR Furtado… - Synthetic …, 2013 - Taylor & Francis
New thieno[2,3-b]pyridine phosphoramidates compounds were synthesized and characterized by infrared; 1 H, 13 C, and 31 P NMR spectroscopy; and high-resolution mass …
Number of citations: 8 www.tandfonline.com
RM Mohareb, WW Wardakhan, GA Elmegeed… - Steroids, 2012 - Elsevier
Pregnenolone (1) was used as a template to develop new anticancer compounds. Ring D modification of 1 through its reaction with 4-phenyl-3-thiosemicarbazide gave the …
Number of citations: 64 www.sciencedirect.com

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